molecular formula C9H7F3N2 B11757788 2-Methyl-6-trifluoromethyl-7-azaindole

2-Methyl-6-trifluoromethyl-7-azaindole

Cat. No.: B11757788
M. Wt: 200.16 g/mol
InChI Key: PHVBQMLNLMMTIG-UHFFFAOYSA-N
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Description

2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position imparts unique chemical properties to this compound. It is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Vapor-phase reactions at elevated temperatures with transition metal-based catalysts are also employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .

Scientific Research Applications

2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-6-(trifluoromethyl)pyridine
  • 2-chloro-6-(trifluoromethyl)pyridine
  • 2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

Compared to these similar compounds, 2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine offers unique advantages due to the presence of both the methyl and trifluoromethyl groups. These substituents enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H7F3N2/c1-5-4-6-2-3-7(9(10,11)12)14-8(6)13-5/h2-4H,1H3,(H,13,14)

InChI Key

PHVBQMLNLMMTIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)C(F)(F)F

Origin of Product

United States

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